2-Aminoacetophenone hydrochloride is a chemical compound that has garnered attention in various fields due to its unique properties and applications. It is a derivative of acetophenone with an amino group at the second position of the aromatic ring. This compound has been identified as a significant aroma constituent in certain wines and has been studied for its potential biological activities.
In the wine industry, 2-aminoacetophenone has been identified as the causal component of the 'untypical aging flavor' in certain wines, which is also referred to as the 'naphthalene note' or 'hybrid note'. This discovery was made using GC-MS technique after enrichment and fractionated separation of the aroma constituents from wines such as Vitis vinifera cvs Muller-Thurgau, Riesling, and Silvaner. The presence of this compound in wines is significant as it affects the sensory characteristics and overall quality perception of the wine1.
In pharmacological research, the study of acetophenone analogues, including 2-aminoacetophenone, has revealed insights into their choleretic activity. This refers to the stimulation of bile production by the liver. The research on phloracetophenone, a related compound, has shown that hydroxy analogues can induce greater choleresis compared to other analogues. This suggests that 2-aminoacetophenone hydrochloride could potentially have similar effects on bile production and secretion, which may have implications for the treatment of liver and gallbladder disorders2.
2-Aminoacetophenone hydrochloride is primarily derived from acetophenone, which is an aromatic ketone. The compound can be synthesized through various methods, including halogenation and subsequent amination processes. It falls under the category of substituted amino compounds, which are essential intermediates in organic synthesis.
The synthesis of 2-Aminoacetophenone hydrochloride can be performed through several methods, with one notable approach involving the reaction of α-bromoacetophenone with hexamethylenetetramine in diethyl ether followed by treatment with hydrochloric acid in ethanol.
This method has shown a high yield of approximately 97%, making it a viable option for laboratory synthesis.
The molecular structure of 2-Aminoacetophenone hydrochloride consists of an acetophenone backbone with an amino group attached to the aromatic ring. The structural representation can be described as follows:
The presence of both amino and carbonyl functionalities makes this compound a versatile intermediate in organic synthesis.
2-Aminoacetophenone hydrochloride participates in various chemical reactions:
These reactions are typically conducted under controlled temperatures using solvents such as ethanol or diethyl ether.
The mechanism of action of 2-Aminoacetophenone hydrochloride involves its interaction with biological systems, particularly its effect on bacterial metabolism. Research indicates that this compound can influence metabolic pathways in certain bacteria, leading to the production of distinctive odors during fermentation processes.
A thorough examination of the physical and chemical properties reveals:
Property | Value |
---|---|
Molecular Weight | 171.62 g/mol |
Melting Point | 285-289 °C |
Boiling Point | 251.8 °C at 760 mmHg |
Flash Point | 106.1 °C |
Density | Not Available |
These properties indicate that 2-Aminoacetophenone hydrochloride is a stable compound under standard laboratory conditions but requires careful handling due to potential hazards associated with its use .
2-Aminoacetophenone hydrochloride has diverse applications across several fields:
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